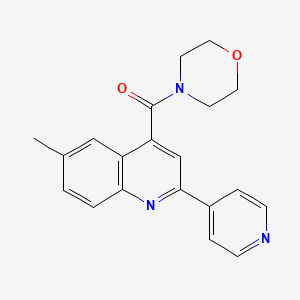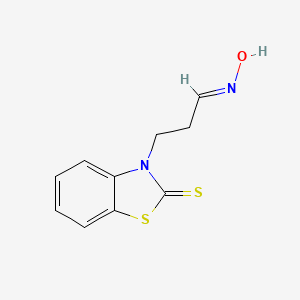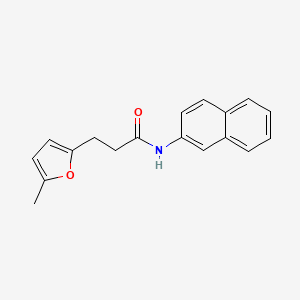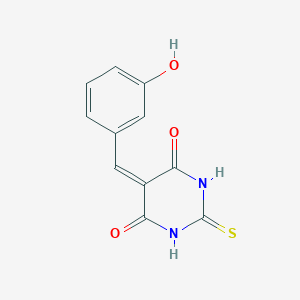![molecular formula C18H18N2OS B5857320 4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate, commonly known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTA-1 is a thiocyanate derivative of 4-aminobenzophenone and is known to possess photophysical and photochemical properties. It has been extensively studied for its potential applications in various fields, including material science, biochemistry, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of BTA-1 is not fully understood, but it is known to interact with biomolecules such as proteins and nucleic acids. BTA-1 has been shown to bind to DNA and RNA and inhibit their functions. It has also been shown to interact with proteins and alter their conformations, leading to changes in their functions.
Biochemical and Physiological Effects:
BTA-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BTA-1 can induce apoptosis (programmed cell death) in cancer cells. BTA-1 has also been shown to inhibit the growth of cancer cells by disrupting their cell cycle. In addition, BTA-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BTA-1 is its unique photophysical and photochemical properties, which make it useful in various applications. BTA-1 is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of BTA-1 is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on BTA-1. One area of interest is the development of BTA-1-based anticancer drugs. BTA-1 has shown promising results in vitro, and further studies are needed to determine its efficacy and safety in vivo. Another area of interest is the development of BTA-1-based fluorescent probes for imaging biomolecules in living cells. BTA-1 has already been used as a fluorescent probe for protein-ligand interactions, and further studies may lead to the development of new probes for other biomolecules. Finally, BTA-1 may have potential applications in the development of new materials for electronic devices, such as OLEDs and OPVs.
Métodos De Síntesis
The synthesis of BTA-1 involves the reaction of 4-aminobenzophenone with tert-butyl isocyanide and elemental sulfur. The reaction is carried out in the presence of a catalyst, typically copper(I) iodide, and a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain pure BTA-1.
Aplicaciones Científicas De Investigación
BTA-1 has been extensively studied for its potential applications in various fields of science. In material science, BTA-1 has been used as a photoactive compound in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In biochemistry, BTA-1 has been used as a fluorescent probe to study protein-ligand interactions. BTA-1 has also been investigated for its potential applications in medicinal chemistry, particularly in the development of anticancer drugs.
Propiedades
IUPAC Name |
[4-[(4-tert-butylbenzoyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)14-6-4-13(5-7-14)17(21)20-15-8-10-16(11-9-15)22-12-19/h4-11H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZSLFYPPDJCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Tert-butylbenzoyl)amino]phenyl thiocyanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[5-(4-isopropylphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dimethylimidoformamide](/img/structure/B5857251.png)





![N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)


![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)


